1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one
Description
1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is a substituted aryl ketone featuring a methylthio (-SMe) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the phenyl ring. This compound serves as a key intermediate in the synthesis of fenfluramine, a pharmaceutical agent used to treat seizure disorders . Its molecular formula is C₁₁H₁₁F₃OS, with a molar mass of 248.26 g/mol. The presence of electron-withdrawing (-CF₃) and sulfur-containing (-SMe) groups significantly influences its reactivity, solubility, and metabolic stability.
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-10(16-2)9(6-8)11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
XEFWPQKMRAYMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 4-(methylthio)-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Common solvents used in industrial production include dichloromethane, toluene, and ethanol.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and methylthio groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The ketone moiety can form hydrogen bonds with target molecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
(a) 1-(3-(Methylthio)phenyl)propan-2-one
- Molecular Formula : C₁₀H₁₂OS (Molar mass: 180.27 g/mol) .
- Key Differences: The methylthio group is at the meta position instead of para, and the trifluoromethyl group is absent.
- Applications: Limited data, but sulfur-containing ketones are often explored for pharmaceutical intermediates or agrochemicals.
(b) 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Chalcone Derivatives with Similar Substituents
Chalcones (α,β-unsaturated ketones) share aryl groups but differ in backbone structure:
(a) (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
- Molecular Formula: C₁₈H₁₅F₃NO (Molar mass: 330.32 g/mol) .
- Key Differences: The conjugated enone system enhances π-electron delocalization, increasing UV absorbance and reactivity in Michael additions. The para-trifluoromethyl group provides similar electron-withdrawing effects but lacks sulfur.
(b) 1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one
- Molecular Formula : C₁₆H₁₁F₃O₂ (Molar mass: 292.26 g/mol) .
- Key Differences : A hydroxyl group at the para position introduces hydrogen-bonding capacity, improving aqueous solubility. The trifluoromethyl group at meta aligns with the target compound’s substituent orientation.
- Applications : Antimicrobial and anticancer agent candidate .
Urea Derivatives with Trifluoromethyl and Halogen Substituents
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(thiazolyl)phenyl)urea (11k)
- Molecular Formula : C₁₉H₁₄ClF₃N₄O₂S (Molar mass: 568.2 g/mol) .
- Key Differences: Urea moiety replaces the ketone, introducing hydrogen-bond donor/acceptor sites. The 4-chloro-3-(trifluoromethyl)phenyl group mirrors the target’s substituent pattern but adds chlorine for enhanced halogen bonding.
- Applications : Investigated for kinase inhibition or anticancer activity .
Physicochemical and Functional Comparisons
Key Research Findings
Electronic Effects : The 4-methylthio group in the target compound donates electrons via resonance (+M effect), countering the strong electron-withdrawing (-I) effect of the 3-trifluoromethyl group. This balance enhances stability in acidic conditions compared to analogs lacking sulfur .
Reactivity : Unlike chalcones, the target compound’s saturated ketone backbone lacks conjugation, reducing its suitability for cycloaddition reactions but improving stability under basic conditions .
Biological Activity
1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1034442-15-3, is an organic compound notable for its unique chemical structure that includes a trifluoromethyl group and a methylthio group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C11H11F3OS
- Molecular Weight : 248.27 g/mol
- IUPAC Name : 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one
- Canonical SMILES :
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)SC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both the trifluoromethyl and methylthio groups enhances its binding affinity and specificity, which can modulate various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may influence receptor activity, potentially altering signaling cascades within cells.
Antiproliferative Effects
Research indicates that compounds with structural similarities to 1-(4-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one exhibit significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that related compounds can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .
| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| CA-4 | 3.9 | MCF-7 | Tubulin polymerization inhibition |
| 9h | 10–33 | MCF-7 | Antiproliferative agent |
| 9q | 23–33 | MDA-MB-231 | G2/M phase arrest |
Interaction Studies
The compound's interactions with biological targets have been explored through various studies. For example, it has been suggested that the trifluoromethyl group enhances the compound's reactivity towards biological molecules, making it a candidate for further investigation in drug development.
Case Studies
- Antitubulin Activity :
- Enzyme Inhibition :
- Another study indicated that derivatives of this compound could act as enzyme inhibitors in metabolic pathways, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .
Applications
The compound's unique structure allows it to be utilized in various applications:
- Medicinal Chemistry : As a scaffold for developing new anticancer agents.
- Organic Synthesis : It serves as a building block for creating more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
